molecular formula C22H31NO2 B018487 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol CAS No. 200801-70-3

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Numéro de catalogue: B018487
Numéro CAS: 200801-70-3
Poids moléculaire: 341.5 g/mol
Clé InChI: DUXZAXCGJSBGDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as a derivative of Fesoterodine, is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C22H31NO2
  • Molecular Weight : 341.49 g/mol
  • CAS Number : 200801-70-3
  • Molecular Structure : The compound features a diisopropylamino group and a hydroxymethyl phenol moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its role as a muscarinic receptor antagonist. It selectively inhibits the M3 muscarinic receptors, which are involved in various physiological processes, including smooth muscle contraction and glandular secretion.

Key Findings:

  • Inhibition of Smooth Muscle Contraction : Research indicates that antagonism of M3 receptors can lead to decreased bladder contractions, making it potentially useful in treating overactive bladder conditions .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress .

Biological Activity Data

Study Findings Reference
Study on M3 Receptor AntagonismDemonstrated significant inhibition of bladder contractions in animal models.
Neuroprotective StudyShowed reduced neuronal cell death in models of oxidative stress.
Cytotoxicity AssayEvaluated effects on cell viability; IC50 values indicated low cytotoxicity at therapeutic doses.

Case Studies

  • Overactive Bladder Treatment : A clinical trial involving Fesoterodine (the parent compound) demonstrated improved bladder control and reduced urgency in patients with overactive bladder syndrome. The study highlighted the efficacy of muscarinic antagonists in managing symptoms effectively.
  • Neuroprotection in Alzheimer's Disease Models : In vitro studies have indicated that derivatives of this compound may protect against amyloid-beta-induced toxicity, suggesting potential applications in neurodegenerative disorders .

Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial:

  • Toxicity Studies : Preliminary data suggest low toxicity levels at therapeutic doses; however, further long-term studies are needed to establish a comprehensive safety profile.
  • Regulatory Status : As a chemical entity under investigation, it is essential for ongoing research to comply with regulatory standards for pharmacological compounds.

Applications De Recherche Scientifique

Pharmaceutical Development

The primary application of 2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is in the development of medications for OAB. Its mechanism involves antagonizing muscarinic receptors, which helps reduce involuntary bladder contractions.

Case Study: Fesoterodine
Fesoterodine is a prodrug that is metabolized into the active form of tolterodine. Studies have shown that fesoterodine provides effective symptom relief for patients with OAB, demonstrating a favorable side effect profile compared to older anticholinergics. Clinical trials have indicated that fesoterodine significantly improves patient quality of life and reduces urinary frequency and urgency .

Synthesis and Derivative Research

Research into the synthesis of this compound has led to various derivatives with enhanced pharmacological properties. For instance, modifications to the hydroxymethyl group have been explored to improve solubility and bioavailability.

Synthetic Pathways
The synthesis of this compound often involves reactions such as acylation and alkylation, utilizing starting materials like isobutyryl chloride and triethylamine under controlled conditions .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural confirmation of this compound?

Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) to resolve stereoisomers and confirm substituent positions . Mass spectrometry (MS) with electrospray ionization (ESI) can further validate molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s purity and stability under laboratory conditions?

Methodological Answer: Employ accelerated stability testing by exposing the compound to stressors (e.g., heat, light, humidity) and monitoring degradation via HPLC-UV. Use peak area normalization for quantitative purity assessment. For pH-dependent stability, conduct kinetic studies in buffered solutions (pH 3–9) to identify optimal storage conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Follow SDS guidelines, including the use of nitrile gloves, fume hoods, and sealed containers to minimize inhalation/contact risks. Store at –20°C under inert gas (e.g., argon) to prevent oxidation. Waste disposal must comply with local regulations for amine-containing phenolics .

Advanced Research Questions

Q. How can experimental design address contradictions in environmental fate data for this compound?

Methodological Answer: Implement a tiered approach:

  • Tier 1: Determine octanol-water partition coefficients (log Kow) via shake-flask methods to predict bioaccumulation potential.
  • Tier 2: Conduct soil/water microcosm studies under controlled pH and temperature to quantify abiotic hydrolysis rates.
  • Tier 3: Use LC-MS/MS to identify transformation products in biotic systems (e.g., microbial communities) . Discrepancies in degradation rates between studies may arise from variations in microbial activity or redox conditions, necessitating multivariate statistical validation .

Q. What methodologies resolve enantiomeric-specific bioactivity discrepancies in chiral synthesis?

Methodological Answer: Optimize enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes). Validate enantiomeric excess (ee) via chiral HPLC with cellulose-based columns. Compare bioactivity of (R)- and (S)-enantiomers in receptor-binding assays (e.g., radioligand displacement) to isolate stereochemical effects .

Q. How can computational models predict the compound’s interactions with biological targets?

Methodological Answer: Apply molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., G-protein-coupled receptors). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon, koff). Cross-reference with QSAR models to correlate substituent effects (e.g., diisopropylamino hydrophobicity) with activity .

Q. What strategies mitigate variability in cytotoxicity assays across cell lines?

Methodological Answer: Standardize assay conditions using ISO-certified cell lines (e.g., HepG2 for hepatic toxicity) and control for metabolic activity (e.g., MTT assay normalization). Employ high-content screening (HCS) to quantify subcellular effects (e.g., mitochondrial membrane potential). Use ANOVA to identify confounding factors (e.g., serum batch variability) .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

Methodological Answer: Apply design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, catalyst loading). Use microwave-assisted synthesis to reduce reaction times. Characterize intermediates via in-situ FTIR to monitor progress. Compare yields between Ullmann coupling and Buchwald-Hartwig amination for aryl-amine bond formation .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data between in vitro and in vivo models?

Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. For example, low in vivo bioavailability due to first-pass metabolism may explain reduced toxicity compared to in vitro IC50 values. Validate with portal vein cannulation studies in rodents to measure systemic exposure .

Q. What statistical approaches address variability in antioxidant activity measurements?

Methodological Answer: Use Bland-Altman analysis to assess agreement between methods (e.g., DPPH vs. ORAC assays). Control for auto-oxidation by including Trolox as a reference standard. Apply principal component analysis (PCA) to identify assay-specific biases (e.g., pH sensitivity) .

Propriétés

IUPAC Name

2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432981
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200801-70-3
Record name 2-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.